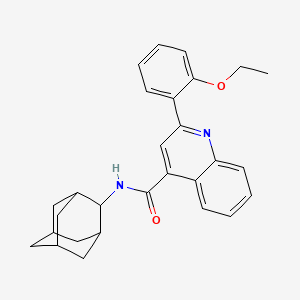![molecular formula C14H17N3O2S B5962966 6-amino-2-{[2-(2,3-dimethylphenoxy)ethyl]thio}-4-pyrimidinol](/img/structure/B5962966.png)
6-amino-2-{[2-(2,3-dimethylphenoxy)ethyl]thio}-4-pyrimidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-amino-2-{[2-(2,3-dimethylphenoxy)ethyl]thio}-4-pyrimidinol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrimidine derivative and has been synthesized through various methods.
科学研究应用
6-amino-2-{[2-(2,3-dimethylphenoxy)ethyl]thio}-4-pyrimidinol has shown potential therapeutic applications in several research studies. It has been reported to have anticancer properties and has been tested against various cancer cell lines. It has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease.
作用机制
The exact mechanism of action of 6-amino-2-{[2-(2,3-dimethylphenoxy)ethyl]thio}-4-pyrimidinol is not fully understood. However, it has been reported to inhibit the activity of dihydrofolate reductase, which is an enzyme involved in the synthesis of nucleic acids. This inhibition leads to the disruption of DNA synthesis and cell division, resulting in the anticancer properties of this compound.
Biochemical and Physiological Effects:
6-amino-2-{[2-(2,3-dimethylphenoxy)ethyl]thio}-4-pyrimidinol has been shown to have both biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, which is a process of programmed cell death. This compound has also been shown to have anti-inflammatory properties and has been tested against various inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using 6-amino-2-{[2-(2,3-dimethylphenoxy)ethyl]thio}-4-pyrimidinol in lab experiments is its potential therapeutic applications. This compound has shown promising results in various research studies and can be used in the development of new drugs. However, one of the limitations is the lack of understanding of its exact mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of this compound.
未来方向
There are several future directions for the research on 6-amino-2-{[2-(2,3-dimethylphenoxy)ethyl]thio}-4-pyrimidinol. One of the directions is to study its potential use in the treatment of Alzheimer's disease. Another direction is to investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Further research is also needed to understand the exact mechanism of action of this compound and to develop new drugs based on its structure.
Conclusion:
6-amino-2-{[2-(2,3-dimethylphenoxy)ethyl]thio}-4-pyrimidinol is a chemical compound that has shown potential therapeutic applications in various research studies. Its synthesis method has been reported in several studies, and its mechanism of action involves the inhibition of dihydrofolate reductase. This compound has been shown to have anticancer and antiviral properties, as well as anti-inflammatory effects. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential therapeutic applications and to develop new drugs based on its structure.
合成方法
The synthesis of 6-amino-2-{[2-(2,3-dimethylphenoxy)ethyl]thio}-4-pyrimidinol has been reported in several research studies. The most commonly used method involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with 2-(2,3-dimethylphenoxy)ethylthiol in the presence of sodium hydride. The resulting product is then treated with ammonia to obtain the desired compound.
属性
IUPAC Name |
4-amino-2-[2-(2,3-dimethylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-9-4-3-5-11(10(9)2)19-6-7-20-14-16-12(15)8-13(18)17-14/h3-5,8H,6-7H2,1-2H3,(H3,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTLDDFGJZPEGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCSC2=NC(=CC(=O)N2)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-6-phenyl-N-(tetrahydro-2-furanylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5962890.png)
![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B5962893.png)

methanone](/img/structure/B5962903.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B5962911.png)
![1-[3-(2-methylphenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one](/img/structure/B5962915.png)
![4-benzyl-1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5962927.png)
![1-[2-({[2-(1-piperidinyl)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B5962934.png)
![methyl 3-({[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5962941.png)
![N-methyl-N-[(3-methyl-2-pyridinyl)methyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B5962949.png)
![2-(4-{2-[(2-hydroxyethyl)amino]-4,4-dimethyl-6-oxocyclohex-1-en-1-yl}-4-oxobutyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5962952.png)
![3-{2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethyl}-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B5962960.png)
![1-(1-{1-[3-(3-thienyl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B5962969.png)
